molecular formula C5H7N3O B067931 1H-Pyrrole-1-carbohydrazide CAS No. 169156-69-8

1H-Pyrrole-1-carbohydrazide

Cat. No.: B067931
CAS No.: 169156-69-8
M. Wt: 125.13 g/mol
InChI Key: USPPYQNUHCYDKW-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-carbohydrazide is a heterocyclic organic compound containing a pyrrole ring with a carbohydrazide functional group attached at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrrole with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an ethanol solvent, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-1-carbohydrazide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. Molecular docking studies have shown that this compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Pyrrole-2-carbohydrazide
  • 1H-Pyrrole-3-carbohydrazide
  • 1H-Pyrrole-4-carbohydrazide

Comparison: 1H-Pyrrole-1-carbohydrazide is unique due to its specific substitution pattern at the nitrogen atom, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

pyrrole-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-7-5(9)8-3-1-2-4-8/h1-4H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPPYQNUHCYDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571090
Record name 1H-Pyrrole-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169156-69-8
Record name 1H-Pyrrole-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-1-carbohydrazide
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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